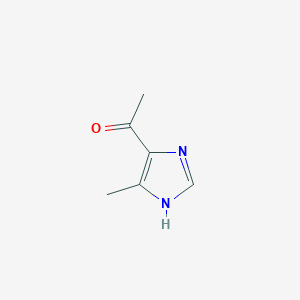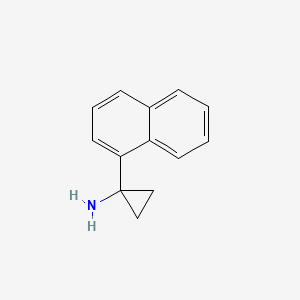
1-(Naphthalen-1-YL)cyclopropanamine
Overview
Description
1-(Naphthalen-1-YL)cyclopropanamine is a chemical compound with the molecular formula C13H13N . It is an off-white solid .
Synthesis Analysis
The synthesis of this compound has been described in several studies . For instance, an efficient synthesis of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, has been reported .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C13H14ClN . More detailed structural information can be obtained through techniques such as ¹H-NMR and ¹³C-NMR spectroscopy .Physical And Chemical Properties Analysis
This compound is an off-white solid . Its molecular weight is 219.71 . More detailed physical and chemical properties can be obtained from specialized databases .Mechanism of Action
1-(Naphthalen-1-YL)cyclopropanamine acts as a catalyst in organic reactions by forming a complex with the transition metal. This complex then acts as an intermediate in the reaction, allowing for the formation of the desired product. Furthermore, this compound can act as a ligand in the coordination of transition metals, allowing for the formation of coordination compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties. Furthermore, this compound has been shown to have a protective effect against oxidative stress, as well as a protective effect against certain types of cancer.
Advantages and Limitations for Lab Experiments
The use of 1-(Naphthalen-1-YL)cyclopropanamine in lab experiments has a number of advantages. For example, this compound is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, this compound is a highly versatile compound, as it can be used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a pharmaceutical intermediate in the development of new drugs. However, this compound also has a number of limitations. For example, this compound is highly sensitive to light and air, and it is also sensitive to moisture. Furthermore, this compound is a volatile compound, and it is unstable in the presence of strong acids and bases.
Future Directions
The potential applications of 1-(Naphthalen-1-YL)cyclopropanamine are numerous and varied. Future research could focus on the development of new methods of synthesis, as well as the development of new catalysts and ligands based on this compound. In addition, further research could focus on the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could focus on the development of new methods for the detection and quantification of this compound.
Scientific Research Applications
1-(Naphthalen-1-YL)cyclopropanamine has a wide range of applications in the field of scientific research. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a pharmaceutical intermediate in the development of new drugs. In addition, this compound has been used as a ligand in the coordination of transition metals, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of heterocyclic compounds.
Safety and Hazards
properties
IUPAC Name |
1-naphthalen-1-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHKDZNJLCDLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514346 | |
| Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503417-39-8 | |
| Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





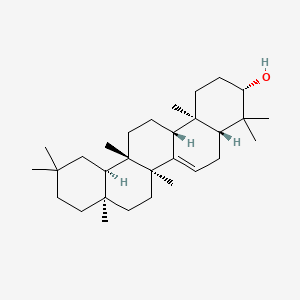
![1-Phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1626456.png)
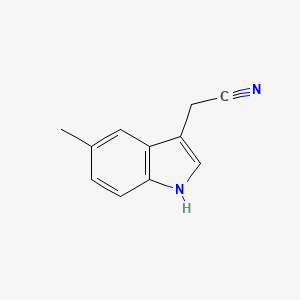
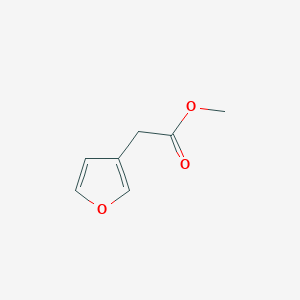
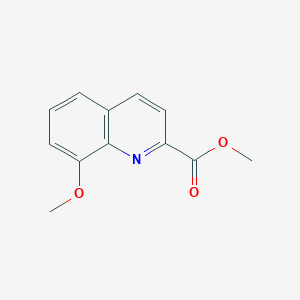

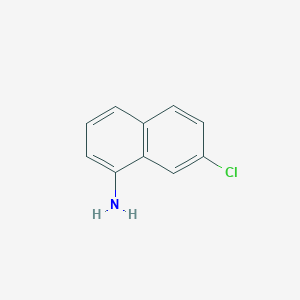
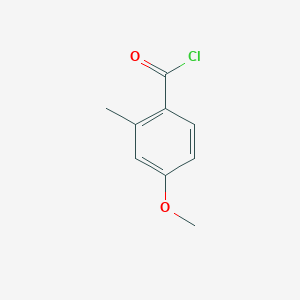
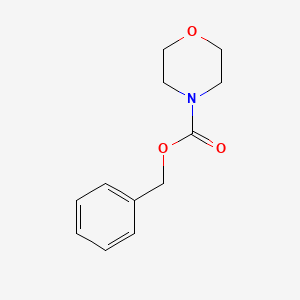
![6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine](/img/structure/B1626465.png)

